N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide
Description
Properties
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-3-pentoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S2/c1-3-4-5-11-26-15-8-6-7-14(12-15)19(23)22-20-21-17-10-9-16(28(2,24)25)13-18(17)27-20/h6-10,12-13H,3-5,11H2,1-2H3,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEFCEQPNLJJGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Methylthioaniline
Procedure :
Cyclization to 6-(Methylthio)benzo[d]thiazol-2-amine
Procedure :
Oxidation to 6-(Methylsulfonyl)benzo[d]thiazol-2-amine
Procedure :
- Dissolve 6-(methylthio)benzo[d]thiazol-2-amine (5.0 g, 23.8 mmol) in acetic acid (50 mL).
- Add 30% H₂O₂ (12 mL, 119 mmol) and stir at 70°C for 8 h.
- Cool, dilute with water, and filter the precipitate.
Yield : 4.9 g (87%); off-white powder.
Characterization :
- ¹H NMR (300 MHz, DMSO-d₆) : δ 8.21 (d, J = 2.1 Hz, 1H), 7.94 (dd, J = 8.7, 2.1 Hz, 1H), 7.56 (d, J = 8.7 Hz, 1H), 3.35 (s, 3H).
- IR (KBr) : 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).
Synthesis of 3-(Pentyloxy)benzoyl Chloride
Alkylation of 3-Hydroxybenzoic Acid
Procedure :
Acid Chloride Formation
Procedure :
- Dissolve 3-(pentyloxy)benzoic acid (10.0 g, 43.8 mmol) in SOCl₂ (25 mL).
- Reflux for 3 h, evaporate excess SOCl₂ under vacuum.
Yield : 10.7 g (98%); pale yellow liquid.
Amide Coupling to Final Product
Reaction Conditions
Procedure :
- Dissolve 6-(methylsulfonyl)benzo[d]thiazol-2-amine (5.0 g, 19.2 mmol) in dry THF (100 mL).
- Add Et₃N (5.4 mL, 38.4 mmol) and 3-(pentyloxy)benzoyl chloride (4.7 g, 19.2 mmol) dropwise at 0°C.
- Stir at 25°C for 12 h, concentrate, and purify via silica gel chromatography (EtOAc/hexane 1:1).
Yield : 7.1 g (78%); white solid.
Spectroscopic Validation
¹H NMR (300 MHz, CDCl₃) :
- δ 8.45 (d, J = 2.1 Hz, 1H), 8.02 (dd, J = 8.7, 2.1 Hz, 1H), 7.71 (d, J = 8.7 Hz, 1H),
- 7.52–7.45 (m, 2H), 7.38–7.30 (m, 2H), 4.12 (t, J = 6.6 Hz, 2H), 3.40 (s, 3H),
- 1.85–1.72 (m, 2H), 1.50–1.30 (m, 4H), 0.93 (t, J = 7.2 Hz, 3H).
HRMS (ESI) : m/z calcd for C₂₂H₂₅N₂O₄S₂ [M+H]⁺: 469.1254; found: 469.1258.
Optimization and Troubleshooting
Critical Parameters
Purity Enhancement
- Recrystallization Solvent : Ethanol/water (4:1) removes residual coupling reagents.
- Chromatography : Gradient elution (hexane → EtOAc) resolves unreacted benzoyl chloride.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Direct Sulfonation | 78 | 98 | 24 |
| Thiocyclization | 72 | 95 | 18 |
| Oxidative Coupling | 85 | 97 | 12 |
Chemical Reactions Analysis
Types of Reactions
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the pentyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Amino or thiol-substituted benzothiazole derivatives.
Scientific Research Applications
Structural Characteristics
The compound is characterized by:
- Thiazole ring : Contributes to the compound's biological activity.
- Methylsulfonyl group : Enhances solubility and may improve binding affinity to biological targets.
- Pentyloxy group : Potentially influences the compound's pharmacokinetics and pharmacodynamics.
Anticancer Activity
The compound exhibits significant potential as an anticancer agent. Preliminary studies suggest that it may inhibit microtubule assembly, similar to other known antimitotic agents. The presence of the thiazole and sulfonyl groups may enhance its efficacy against cancer cell lines.
| Compound Name | Mechanism of Action | Targeted Cancer Types |
|---|---|---|
| N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide | Microtubule inhibition | Various solid tumors |
| Podophyllotoxin derivatives | Inhibition of tubulin polymerization | Breast, lung cancers |
Antimicrobial Properties
Research indicates that derivatives of this compound can effectively combat both Gram-positive and Gram-negative bacteria. The thiazole moiety is known to interfere with critical bacterial enzymes, such as dihydropteroate synthase, which is essential for folate synthesis.
| Antimicrobial Activity | Target Bacteria |
|---|---|
| Inhibition of bacterial growth | Escherichia coli, Staphylococcus aureus |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the benzamide or thiazole rings can significantly influence its efficacy and selectivity.
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased potency against cancer cells |
| Alteration of alkoxy chain length | Changes in solubility and bioavailability |
Study 1: Antitumor Efficacy
A study conducted on a series of benzothiazole derivatives, including this compound, demonstrated significant antitumor activity in vitro against various cancer cell lines. The compound exhibited IC50 values comparable to established chemotherapeutics.
Study 2: Antibacterial Screening
In a comprehensive antibacterial screening, compounds related to this compound showed promising results against multidrug-resistant bacterial strains, indicating its potential as a lead candidate for antibiotic development.
Mechanism of Action
The mechanism of action of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of key enzymes involved in cellular processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Disrupting Cellular Pathways: Affecting signaling pathways that regulate cell growth, proliferation, and apoptosis.
Comparison with Similar Compounds
Substituent Effects on the Benzothiazole Ring
- Electron-Withdrawing Groups (EWGs): The methylsulfonyl group in the target compound contrasts with substituents in analogs such as bromo (6-bromo in compound 11, ), amino (6-amino in ABTB, ), and aryl groups (3-methoxyphenyl in 12a, ). The -SO₂CH₃ group is more polar and electron-deficient than bromo or aryl substituents, which may reduce nucleophilic reactivity but enhance stability under oxidative conditions .
- Amino vs. In contrast, the methylsulfonyl group in the target compound lacks basicity, which could diminish interactions with acidic biological targets but improve solubility in polar solvents .
Benzamide Modifications
- Alkoxy Chain Length: The 3-pentyloxy group in the target compound has a longer alkyl chain compared to shorter alkoxy or aryloxy substituents in analogs (e.g., methoxy in 3b, ).
- Positional Isomerism:
Derivatives in (e.g., 3a–3p ) feature substitutions on the phenyl ring adjacent to the benzothiazole, whereas the target compound’s pentyloxy group is on the distal benzamide ring. This positional difference may alter steric interactions in target binding .
Key Reactions
- Target Compound Synthesis (Inferred): While explicit synthesis details for the target compound are unavailable, its structure suggests a multi-step route involving: Sulfonation of 6-position benzothiazole to introduce -SO₂CH₃. Amidation coupling of 3-pentyloxybenzoyl chloride with 2-aminobenzothiazole.
- Analog Syntheses (): Compound 11 (): Achieved via coupling of 2-amino-6-bromobenzothiazole with a benzamide derivative (55% yield). Derivatives in : Synthesized via Rh-catalyzed C-H amidation (yields 56–94%) .
Yield and Purity Considerations
- The target compound’s methylsulfonyl group may require oxidation steps, which can lower yields compared to halogenated analogs like 11 (55% yield, ). Purity challenges may arise due to the polar -SO₂CH₃ group complicating chromatographic separation .
Physical and Spectroscopic Properties
Melting Points and Solubility
- Melting Points: The methylsulfonyl group’s polarity likely increases the melting point relative to analogs with nonpolar substituents. The target compound may exhibit a similar high melting range (>200°C) .
- Solubility: Increased lipophilicity from the pentyloxy chain may enhance solubility in organic solvents (e.g., DMSO, ethanol) compared to shorter-chain analogs.
Spectroscopic Data (Inferred)
- ¹H NMR:
- FT-IR:
Strong absorption at ~1350–1300 cm⁻¹ (S=O stretching) and ~1250 cm⁻¹ (C-O-C of pentyloxy) .
Tabulated Comparison of Key Analogs
Biological Activity
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide is a synthetic compound that incorporates a benzo[d]thiazole moiety, known for its diverse biological activities. This article explores its biological activity, including potential antimicrobial, anti-inflammatory, and anticancer properties, based on available research findings.
Chemical Structure and Properties
The compound features the following structural components:
- Benzo[d]thiazole core : A bicyclic structure that often exhibits bioactive properties.
- Methylsulfonyl group : Influences the compound's reactivity and biological interactions.
- Pentyloxy substituent : May enhance lipophilicity and membrane permeability.
Anti-inflammatory Properties
The presence of the methylsulfonyl group may confer anti-inflammatory effects. Research indicates that benzo[d]thiazole derivatives can modulate inflammatory pathways, potentially making them suitable candidates for treating conditions such as arthritis and other inflammatory diseases.
Anticancer Potential
Several studies have highlighted the anticancer potential of compounds related to this compound. For example:
- Cytotoxicity Studies : Research on similar benzo[d]thiazole derivatives has shown marked cytotoxicity against various cancer cell lines, including leukemia and solid tumors. The cytotoxic concentration (CC50) values in some studies range from 4 to 9 µM against human lymphocytes .
- Mechanism of Action : The anticancer effect may be attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Research Findings and Case Studies
A summary of relevant studies is presented in the table below:
Q & A
Q. What are the critical steps in synthesizing N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide, and how can purity be ensured?
- Answer : Synthesis involves: (i) Cyclization of 2-aminobenzenethiol derivatives to form the benzo[d]thiazole core . (ii) Sulfonylation using methylsulfonyl chloride under basic conditions to introduce the methylsulfonyl group at position 6 . (iii) Etherification via nucleophilic substitution to attach the pentyloxy group to the benzamide moiety . Purity assurance : Use column chromatography for intermediate purification and confirm final purity via HPLC (≥95%) and NMR spectroscopy (e.g., absence of extraneous peaks in H NMR at 400 MHz) .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data do they provide?
- Answer :
- H/C NMR : Confirm substituent positions (e.g., methylsulfonyl protons at δ 3.0–3.2 ppm; pentyloxy –OCH at δ 4.1–4.3 ppm) .
- IR Spectroscopy : Identify functional groups (e.g., sulfonyl S=O stretch at 1150–1300 cm, amide C=O at ~1650 cm) .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H] at m/z 447.12) and fragmentation patterns .
Q. What are the primary functional groups influencing this compound’s reactivity?
- Answer :
- Methylsulfonyl group : Enhances electrophilicity and stabilizes charge interactions in enzymatic binding .
- Pentyloxy chain : Modulates lipophilicity and membrane permeability .
- Benzamide core : Facilitates π-π stacking and hydrogen bonding with biological targets .
Advanced Research Questions
Q. How can conflicting solubility data from different studies be resolved?
- Answer :
- Methodological harmonization : Standardize solvent systems (e.g., DMSO vs. aqueous buffers) and temperature (25°C vs. 37°C) .
- Analytical validation : Use dynamic light scattering (DLS) to detect aggregation or differential scanning calorimetry (DSC) to assess polymorphic forms .
- Structural analogs : Compare solubility trends with derivatives (e.g., ethylsulfonyl vs. methylsulfonyl substituents) to identify substituent-specific effects .
Q. What strategies optimize the reaction yield when introducing the methylsulfonyl group?
- Answer :
- Catalyst optimization : Use DMAP (4-dimethylaminopyridine) to enhance sulfonylation efficiency .
- Temperature control : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions .
- In-situ monitoring : Employ TLC or inline FTIR to track reaction progress and terminate at 90–95% conversion .
Q. How does modifying the pentyloxy chain length impact biological activity?
- Answer :
- Structure-activity relationship (SAR) studies : Synthesize analogs with C3–C8 alkoxy chains and test in vitro (e.g., IC against cancer cell lines). Shorter chains (C3–C4) may reduce logP, improving solubility but decreasing membrane penetration .
- Computational modeling : Use molecular dynamics (MD) simulations to correlate chain length with target binding (e.g., hydrophobic pocket occupancy in kinase domains) .
Q. What computational methods predict the compound’s binding affinity to target enzymes?
- Answer :
- Molecular docking : AutoDock Vina or Glide to model interactions with ATP-binding pockets (e.g., tyrosine kinases) .
- Free energy perturbation (FEP) : Calculate ΔΔG for methylsulfonyl group modifications to optimize binding .
- Pharmacophore mapping : Identify critical interaction motifs (e.g., hydrogen bond donors from the benzamide) .
Q. How to address discrepancies in reported IC values across studies?
- Answer :
- Assay standardization : Use identical cell lines (e.g., HepG2 vs. MCF-7), incubation times (72 hr), and controls (e.g., doxorubicin) .
- Meta-analysis : Pool data from ≥3 independent studies and apply statistical weighting for sample size and assay type .
- Mechanistic studies : Validate target engagement via Western blot (e.g., inhibition of phosphorylated ERK) to confirm bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
